molecular formula C16H16FNO4S B2643960 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide CAS No. 1421456-23-6

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2643960
CAS No.: 1421456-23-6
M. Wt: 337.37
InChI Key: DAJRMKKRVKXDMH-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxyethyl group, and a fluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the formation of the 2,3-dihydrobenzofuran ring system, which can be achieved through cyclization reactions involving appropriate precursors . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the fluorobenzenesulfonamide group can be added through sulfonylation reactions using fluorobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine .

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzofuran moiety is known for its ability to interact with a wide range of biological targets, while the sulfonamide group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzofuran and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-13-3-1-2-4-16(13)23(20,21)18-10-14(19)11-5-6-15-12(9-11)7-8-22-15/h1-6,9,14,18-19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJRMKKRVKXDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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